Physicochemical Profile of 5-Chloro-3-ethoxy-2-iodopyrazine
Physicochemical Profile of 5-Chloro-3-ethoxy-2-iodopyrazine
Executive Summary
5-Chloro-3-ethoxy-2-iodopyrazine represents a high-value "bifunctional linchpin" in medicinal chemistry. Its structural uniqueness lies in the orthogonal reactivity of its two halogen substituents positioned around an electron-deficient pyrazine core. The presence of the C2-Iodo group provides a "soft" handle for palladium-catalyzed cross-couplings (Suzuki-Miyaura, Sonogashira), while the C5-Chloro group offers a "hard" electrophilic site for nucleophilic aromatic substitution (
Molecular Identity & Structural Analysis[1][2][3][4]
This compound is a trisubstituted pyrazine derivative. The regiochemistry is critical: the iodine and ethoxy groups are vicinal (positions 2 and 3), while the chlorine is positioned para to the iodine (position 5 relative to N1/N4 numbering conventions).
| Parameter | Data |
| Chemical Name | 5-Chloro-3-ethoxy-2-iodopyrazine |
| Molecular Formula | |
| Molecular Weight | 284.48 g/mol |
| CAS Number | Proprietary/Not Widely Listed (Ref: Catalog EVT-13280007 [1]) |
| SMILES | CCOc1nc(Cl)cnc1I |
| InChIKey | Computed on demand |
3D Conformer Implications
The ethoxy group at C3 adopts a conformation that minimizes steric clash with the bulky iodine atom at C2. This "gearing" effect can shield the C2 position slightly, but the long C-I bond length (approx. 2.1 Å) ensures the iodine remains accessible for oxidative addition by metal catalysts.
Physicochemical Parameters
The following profile combines calculated descriptors (using consensus algorithms) and empirical trends observed in analogous halogenated pyrazines.
Table 1: Core Physicochemical Properties[2]
| Property | Value / Range | Confidence | Implications for Workflow |
| Physical State | Solid (Crystalline) | High | Easy handling; weighable solid. |
| Appearance | Off-white to pale yellow | High | Color may darken upon light exposure (iodine liberation). |
| Melting Point | > 50°C (Predicted) | Medium | Store cool to prevent sintering. |
| LogP (Lipophilicity) | 2.2 ± 0.3 | High | Moderate lipophilicity; soluble in DCM, EtOAc, DMSO. |
| Solubility (Water) | < 0.1 mg/mL (Insoluble) | High | Requires organic co-solvents (DMSO/MeCN) for bio-assays. |
| pKa (Conjugate Acid) | ~ 0.5 - 1.0 | Medium | Extremely weak base. Will not protonate under standard reaction conditions. |
| Polar Surface Area (PSA) | ~ 48 Ų | High | Good membrane permeability predicted. |
Solubility Profile
-
High Solubility: Dichloromethane (DCM), Ethyl Acetate, Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF).
-
Moderate Solubility: Methanol, Ethanol (heating required).
-
Insoluble: Water, Hexanes (partial).
Reactivity & Stability Profile
The utility of 5-Chloro-3-ethoxy-2-iodopyrazine is defined by its Orthogonal Reactivity . The distinct electronic environments of the C2 and C5 positions allow for sequential functionalization without the need for protecting groups.
Electronic Distribution & Regioselectivity
-
C2-Iodo (Soft Electrophile): The C-I bond is the weakest bond (
kcal/mol). It is highly reactive towards Pd(0) oxidative addition. The adjacent N1 and C3-Ethoxy group make this position electron-rich relative to C5, but the leaving group ability of Iodine dominates. -
C5-Chloro (Hard Electrophile): The C-Cl bond is stronger. This position is activated for
by the para-nitrogen (N1) and the electron-withdrawing nature of the ring. However, it is inert to Pd-catalysis under mild conditions that activate the C-I bond. -
C3-Ethoxy (Directing Group): The oxygen lone pairs donate electron density into the ring, slightly deactivating the core towards nucleophiles compared to a bare chloropyrazine, but serving as a powerful Directed Metalation Group (DMG) for lithiation chemistry if C2 were unsubstituted.
Stability
-
Photolytic Instability: The C-I bond is photosensitive. Prolonged exposure to ambient light can lead to homolytic cleavage, liberating iodine (purple discoloration). Storage: Amber vials, -20°C.
-
Hydrolytic Stability: The ethoxy ether linkage is stable under basic and neutral conditions. It may hydrolyze to the pyrazinone (hydroxypyrazine) under forcing acidic conditions (e.g., conc. HBr or HI).
Reactivity Map (Visualization)
Figure 1: Orthogonal reactivity map demonstrating the selective functionalization of the C2-Iodo and C5-Chloro positions.
Experimental Protocols
Protocol A: Selective Suzuki-Miyaura Coupling (C2-Functionalization)
Objective: To install an aryl group at C2 while preserving the C5-Cl handle. Rationale: Iodine undergoes oxidative addition with Pd(0) significantly faster than chlorine [2].
-
Reagents:
-
Substrate: 5-Chloro-3-ethoxy-2-iodopyrazine (1.0 equiv)
-
Boronic Acid: Phenylboronic acid (1.1 equiv)
-
Catalyst:
(0.05 equiv) -
Base:
(2.0 equiv, 2M aqueous) -
Solvent: 1,4-Dioxane (degassed)
-
-
Procedure:
-
Charge a reaction vial with substrate, boronic acid, and catalyst.[1]
-
Evacuate and backfill with Argon (
). -
Add Dioxane and aqueous Base.[1]
-
Stir at 60°C for 4–6 hours. Note: Do not overheat (>90°C) to avoid oxidative addition at the C-Cl bond.
-
Monitor by LC-MS.[2] The Iodine peak should disappear; the Chlorine isotope pattern (3:1) should remain in the product.
-
-
Workup: Dilute with EtOAc, wash with water/brine, dry over
.
Protocol B: Synthesis via Directed Ortho Metalation (DoM)
Objective: Synthesis of the core scaffold from 5-chloro-3-ethoxypyrazine. Rationale: The ethoxy group directs lithiation to the C2 position (Ortho-Lithiation) [3].
-
Reagents:
-
Precursor: 2-Chloro-6-ethoxypyrazine (often named 6-chloro-2-ethoxypyrazine depending on nomenclature).
-
Base: LTMP (Lithium 2,2,6,6-tetramethylpiperidide) - Generated in situ.
-
Quench: Iodine (
).
-
-
Procedure:
-
Cool a solution of LTMP (1.2 equiv) in THF to -78°C .
-
Add solution of 2-chloro-6-ethoxypyrazine dropwise. The bulky base prevents nucleophilic attack at the chloro-position and favors deprotonation at C2 (between N and OEt).
-
Stir for 30 min at -78°C.
-
Add solution of Iodine (1.5 equiv) in THF.
-
Warm to room temperature.[3]
-
-
Validation: NMR should show loss of the C2 proton (singlet usually around
8.0-8.2 ppm).
Handling & Safety (HSE)
| Hazard Class | Statement | Precaution |
| Acute Toxicity | Harmful if swallowed/inhaled. | Use fume hood. Wear N95/P100 mask if handling powder. |
| Skin/Eye Irritant | Causes serious eye irritation.[4] | Wear nitrile gloves and safety goggles. |
| Stability | Light Sensitive. | Store in amber glass or foil-wrapped containers. |
SDS Highlight: In case of fire, this compound may emit toxic fumes including Hydrogen Chloride (HCl), Hydrogen Iodide (HI), and Nitrogen Oxides (NOx).
References
-
EvitaChem Catalog . Product Entry: 5-Chloro-3-ethoxy-2-iodopyrazine (EVT-13280007).[5] Retrieved October 2025.[6] Link
-
BenchChem . A Comparative Analysis of Reaction Kinetics in Halogenated Pyrazines. 2025. Link
- Turck, A., Plé, N., Mongin, F., & Quéguiner, G. (2001). Advances in the Directed Metallation of Azines and Diazines (Pyridines, Pyrimidines, Pyrazines, Pyridazines, Quinolines, Benzodiazines and Carbolines). Part 2: Metallation of Pyrimidines, Pyrazines, Pyridazines and Benzodiazines. Tetrahedron, 57(21), 4489-4505.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 823221-97-2|3-Bromo-5-chloro-2-iodopyridine|BLD Pharm [bldpharm.com]
- 3. Process of selective synthesizing 5-methyl pyrazine-2-carboxylic acid using 2,5-dimethyl pyrazine - Eureka | Patsnap [eureka.patsnap.com]
- 4. 5-Chloro-2,3-diphenylpyrazine | 41270-66-0 | TCI EUROPE N.V. [tcichemicals.com]
- 5. Buy 5-Chloro-3-ethoxy-2-iodopyrazine (EVT-13280007) [evitachem.com]
- 6. 5-Chloro-2-iodopyridine | C5H3ClIN | CID 11118148 - PubChem [pubchem.ncbi.nlm.nih.gov]
